Allantoin, (-)-

Vue d'ensemble

Description

Allantoin, (-)-: is a naturally occurring compound found in many plants and animals. It is a diureide of glyoxylic acid and is known for its soothing, healing, and anti-irritating properties. This compound is widely used in the cosmetic and pharmaceutical industries due to its ability to promote cell regeneration and skin healing.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: Allantoin, (-)- can be synthesized through the oxidation of uric acid. This process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Biological Synthesis: Certain microorganisms can produce Allantoin, (-)- through the enzymatic oxidation of uric acid. This method is often preferred for its eco-friendliness and cost-effectiveness.

Industrial Production Methods:

Chemical Oxidation: In industrial settings, Allantoin, (-)- is typically produced by the chemical oxidation of uric acid using oxidizing agents like potassium permanganate. The reaction is carried out in aqueous solution at elevated temperatures.

Fermentation: Another industrial method involves the use of genetically modified microorganisms to convert uric acid to Allantoin, (-)- through fermentation processes. This method is gaining popularity due to its sustainability and lower environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Allantoin, (-)- can undergo oxidation reactions to form various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of Allantoin, (-)- can lead to the formation of allantoin derivatives with different functional groups.

Substitution: Allantoin, (-)- can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Allantoin derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced forms of allantoin with different functional groups.

Substitution Products: Allantoin derivatives with substituted hydrogen atoms.

Applications De Recherche Scientifique

Wound Healing Applications

Allantoin is widely recognized for its role in enhancing wound healing processes. Research has demonstrated that allantoin promotes skin regeneration and accelerates healing through several mechanisms:

- Scaffold Development : A study fabricated chitosan/gelatin scaffolds incorporating varying concentrations of allantoin (0.25% to 1%). The results indicated improved mechanical properties and enhanced cell viability, making these scaffolds promising for tissue engineering applications .

- Hydrogel Efficacy : Allantoin-enriched pectin hydrogels were tested on surgically induced skin wounds in rats. The hydrogel significantly reduced healing time by approximately 71.43%, achieving total wound closure in just 15 days .

- Topical Creams : The investigational topical cream SD-101, which contains 6% allantoin, was evaluated for treating skin lesions in patients with epidermolysis bullosa (EB). The phase 3 clinical trial showed that allantoin effectively improved skin condition and patient quality of life .

Dermatological Applications

In dermatology, allantoin is employed in various cosmetic formulations due to its soothing and moisturizing properties:

- Cosmetic Use : Allantoin is commonly found in creams, lotions, shampoos, and other cosmetic products aimed at improving skin hydration and reducing irritation. Its anti-inflammatory properties help alleviate conditions such as acne and eczema .

Neurological Applications

Emerging research suggests that allantoin may have neuroprotective effects, particularly concerning cognitive function:

- Cognitive Function Studies : A study indicated that subchronic administration of allantoin improved cognitive performance in mice subjected to scopolamine-induced memory deficits. This was linked to increased neuronal proliferation in the hippocampus, highlighting its potential for treating cognitive dysfunctions associated with neurodegenerative diseases like Alzheimer's .

Biochemical Markers

Recent studies have explored the role of allantoin as a biomarker for oxidative stress:

- Parkinson’s Disease Research : Elevated serum levels of allantoin have been associated with increased oxidative stress in patients with Parkinson's disease (PD). The allantoin/uric acid ratio was positively correlated with autonomic dysfunction, suggesting its potential as a diagnostic marker .

Table 1: Summary of Allantoin Applications

Mécanisme D'action

Molecular Targets and Pathways:

Cellular Mechanisms: Allantoin, (-)- promotes cell proliferation by activating signaling pathways involved in cell growth and differentiation.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines, reducing inflammation and promoting healing.

Antioxidant Activity: Allantoin, (-)- scavenges free radicals, protecting cells from oxidative damage and enhancing cellular repair mechanisms.

Comparaison Avec Des Composés Similaires

Urea: Like Allantoin, (-)-, urea is used in skincare products for its moisturizing properties. Allantoin, (-)- has additional healing and anti-irritating effects.

Glycolic Acid: Both compounds promote cell regeneration, but glycolic acid is primarily used for its exfoliating properties, while Allantoin, (-)- is known for its soothing effects.

Salicylic Acid: While salicylic acid is used for its exfoliating and anti-acne properties, Allantoin, (-)- is preferred for its gentle, healing effects on the skin.

Uniqueness of Allantoin, (-)-:

Healing Properties: Allantoin, (-)- stands out for its ability to promote cell regeneration and healing, making it a valuable ingredient in wound care and skincare products.

Anti-irritating Effects: Unlike many other compounds, Allantoin, (-)- is known for its soothing and anti-irritating properties, making it suitable for sensitive skin.

Propriétés

Numéro CAS |

7303-80-2 |

|---|---|

Formule moléculaire |

C4H6N4O3 |

Poids moléculaire |

158.12 g/mol |

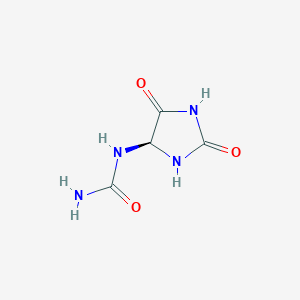

Nom IUPAC |

[(4R)-2,5-dioxoimidazolidin-4-yl]urea |

InChI |

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m1/s1 |

Clé InChI |

POJWUDADGALRAB-PVQJCKRUSA-N |

SMILES |

C1(C(=O)NC(=O)N1)NC(=O)N |

SMILES isomérique |

[C@@H]1(C(=O)NC(=O)N1)NC(=O)N |

SMILES canonique |

C1(C(=O)NC(=O)N1)NC(=O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(-)-Allantoin, Allantoin, (-)-; Allantoin, (R)-(-)-; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.